1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione
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Overview
Description
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features both indole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Quinazoline Moiety: The quinazoline moiety can be synthesized by the condensation of anthranilic acid with formamide or its derivatives.
Coupling of Indole and Quinazoline Moieties: The final step involves coupling the indole and quinazoline moieties through a suitable linker, such as an oxoethyl group, under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinazoline moiety can be reduced to form dihydroquinazoline derivatives.
Substitution: Both the indole and quinazoline moieties can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens for electrophilic substitution and nucleophiles such as amines for nucleophilic substitution.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted indole and quinazoline derivatives.
Scientific Research Applications
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(2-oxoethyl)-3-phenylquinazoline-2,4(1H,3H)-dione: Lacks the indole moiety.
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-quinazoline-2,4(1H,3H)-dione: Lacks the phenyl group on the quinazoline moiety.
Uniqueness
1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both indole and quinazoline moieties, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-phenylquinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c28-22(25-15-14-17-8-4-6-12-20(17)25)16-26-21-13-7-5-11-19(21)23(29)27(24(26)30)18-9-2-1-3-10-18/h1-13H,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHYZRGLEGHZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C(=O)N(C3=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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